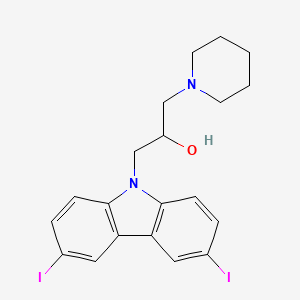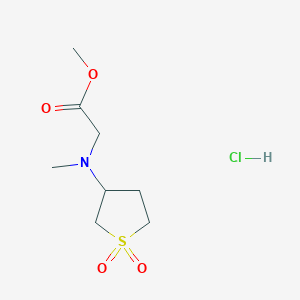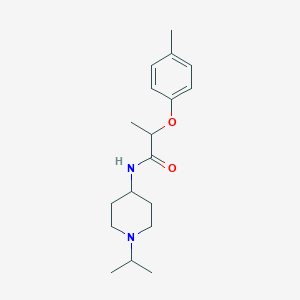
N-(3-benzoylphenyl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-benzoylphenyl)-4-biphenylcarboxamide, commonly known as BP-C1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BP-C1 is a member of the class of compounds known as N-aryl carbamates, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of BP-C1 is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and is involved in tumor growth and metastasis. Inhibition of CA IX activity by BP-C1 has been shown to reduce the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
BP-C1 has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. BP-C1 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Inhibition of angiogenesis by BP-C1 has been shown to reduce the growth and metastasis of cancer cells.
実験室実験の利点と制限
BP-C1 has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using various methods. BP-C1 is also relatively stable and can be stored for long periods. However, one limitation is that the mechanism of action of BP-C1 is not fully understood. Another limitation is that the effects of BP-C1 may vary depending on the cell type and disease model used.
将来の方向性
There are several future directions for the study of BP-C1. One direction is to further elucidate the mechanism of action of BP-C1. Another direction is to study the effects of BP-C1 in various disease models. Additionally, the potential therapeutic applications of BP-C1 in various diseases, including cancer and inflammatory diseases, should be further explored. Finally, the development of more potent and selective inhibitors of CA IX, such as BP-C1, should be pursued.
Conclusion:
In conclusion, BP-C1 is a synthetic compound that has been extensively studied for its potential therapeutic applications. BP-C1 has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. The mechanism of action of BP-C1 involves the inhibition of CA IX activity. BP-C1 has several advantages and limitations for lab experiments. There are several future directions for the study of BP-C1, including further elucidation of its mechanism of action and exploration of its therapeutic applications in various diseases.
合成法
BP-C1 can be synthesized using a variety of methods, including the reaction of 3-benzoylphenyl isocyanate with 4-biphenylamine. This reaction results in the formation of BP-C1 and carbon dioxide. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
BP-C1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. BP-C1 has been studied in various in vitro and in vivo models, including cell culture studies and animal models. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various disease models.
特性
IUPAC Name |
N-(3-benzoylphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO2/c28-25(21-10-5-2-6-11-21)23-12-7-13-24(18-23)27-26(29)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWSBOJOXLMIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoylphenyl)-4-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)
![2-methoxy-N-[1-(4-morpholinylcarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5084940.png)



![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5084966.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084978.png)

![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)

![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)